4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1183059-86-0
VCID: VC2824105
InChI: InChI=1S/C13H18ClNO/c1-15-8-6-13(16,7-9-15)10-11-4-2-3-5-12(11)14/h2-5,16H,6-10H2,1H3
SMILES: CN1CCC(CC1)(CC2=CC=CC=C2Cl)O
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74 g/mol

4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol

CAS No.: 1183059-86-0

Cat. No.: VC2824105

Molecular Formula: C13H18ClNO

Molecular Weight: 239.74 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol - 1183059-86-0

Specification

CAS No. 1183059-86-0
Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
IUPAC Name 4-[(2-chlorophenyl)methyl]-1-methylpiperidin-4-ol
Standard InChI InChI=1S/C13H18ClNO/c1-15-8-6-13(16,7-9-15)10-11-4-2-3-5-12(11)14/h2-5,16H,6-10H2,1H3
Standard InChI Key IUIZTDATUXVLCJ-UHFFFAOYSA-N
SMILES CN1CCC(CC1)(CC2=CC=CC=C2Cl)O
Canonical SMILES CN1CCC(CC1)(CC2=CC=CC=C2Cl)O

Introduction

Chemical Structure and Properties

Structural Features

4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol contains a piperidin-4-ol core with two key substituents: a 2-chlorophenylmethyl group attached to the piperidine ring and a methyl group at the nitrogen atom. This structure combines several pharmacologically relevant features: the piperidine heterocycle, which is prevalent in many bioactive molecules; a tertiary alcohol at the 4-position that can serve as a hydrogen bond donor; a lipophilic 2-chlorophenyl moiety that may enhance membrane permeability; and a N-methyl group that affects the basicity of the nitrogen atom.

When comparing this compound to related structures like 4-(4-chlorophenyl)-1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-4-ol described in the literature, notable differences include the position of the chlorine atom on the phenyl ring (ortho vs. para) and the nature of the N-substituent . These structural variations would likely result in distinct pharmacological profiles.

Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be anticipated for 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol:

PropertyExpected Value/CharacteristicBasis for Estimation
Molecular FormulaC₁₃H₁₈ClNOStructural analysis
Molecular WeightApproximately 240-245 g/molCalculated from molecular formula
Physical StateLikely a crystalline solid at room temperatureCommon for similar piperidine derivatives
SolubilityModerate solubility in organic solvents; limited water solubilityBased on functional groups present
LogPApproximately 2.5-3.5Estimated from similar structures with chlorophenyl groups
pKaAround 8-9 for the piperidine nitrogenTypical for N-methylated piperidines

The presence of the hydroxyl group at position 4 provides a site for hydrogen bonding, potentially affecting the compound's interactions with biological receptors and its solubility profile. The chlorine atom on the phenyl ring introduces electronegativity and lipophilicity, which may influence membrane permeability and binding affinity to protein targets.

Spectroscopic Characteristics

The expected spectroscopic properties of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol would include:

Nuclear Magnetic Resonance (NMR)

In the ¹H NMR spectrum, characteristic signals would include:

  • Aromatic protons of the 2-chlorophenyl group (δ 7.1-7.5 ppm)

  • Benzylic methylene protons (δ 2.5-3.0 ppm)

  • N-methyl protons (δ 2.2-2.4 ppm)

  • Piperidine ring protons (δ 1.5-2.5 ppm)

  • Hydroxyl proton (variable chemical shift depending on conditions)

The ¹³C NMR would display signals for the aromatic carbons (δ 125-140 ppm), the quaternary carbon bearing the hydroxyl group (δ 70-75 ppm), and the aliphatic carbons of the piperidine ring and methyl substituents (δ 20-60 ppm).

Infrared Spectroscopy

Key IR absorption bands would include:

  • O-H stretching (3300-3600 cm⁻¹)

  • C-H stretching (2800-3000 cm⁻¹)

  • C=C aromatic stretching (1450-1600 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

  • C-Cl stretching (700-800 cm⁻¹)

These spectroscopic data would be essential for confirming the structure and purity of synthesized 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol.

Synthesis Methods

From Piperidin-4-one Derivatives

A viable synthetic approach could involve 1-methylpiperidin-4-one as a starting material, which would undergo alkylation with a 2-chlorobenzyl halide followed by reduction of the ketone to an alcohol. This approach is supported by the synthetic methodologies described for related compounds . The reaction sequence might proceed as follows:

  • N-Alkylation of 1-methylpiperidin-4-one with 2-chlorobenzyl chloride under basic conditions

  • Reduction of the resulting ketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride

The N-alkylation step would likely require careful control of reaction conditions to achieve selective alkylation at the carbon position rather than the nitrogen. The reduction step might lead to diastereomeric mixtures due to the creation of a new stereocenter, potentially requiring chromatographic separation or stereoselective synthetic methods.

Alternative Approach via Double aza-Michael Reaction

Another potential synthetic pathway could adapt the double aza-Michael reaction described for accessing 2-substituted 4-piperidone building blocks . This would involve:

  • Formation of a divinyl ketone intermediate

  • Double aza-Michael reaction with methylamine and 2-chlorobenzylamine

  • Reduction of the ketone functionality to obtain the target alcohol

This approach has been demonstrated to be high-yielding and atom-efficient for similar piperidone structures, as described in the literature .

Stereochemical Considerations

The reduction of the ketone at the 4-position creates a stereogenic center, potentially leading to two stereoisomers (R and S). The stereochemical outcome of this reduction might be influenced by:

  • The choice of reducing agent (e.g., NaBH₄ vs. L-Selectride)

  • Reaction conditions (solvent, temperature)

  • Steric effects from existing substituents

Studies on related compounds have shown that the stereochemistry at this position can significantly impact biological activity, with certain stereoisomers exhibiting substantially different potencies . Therefore, developing stereoselective synthetic methods or efficient separation techniques for the stereoisomers would be valuable for structure-activity relationship studies.

Synthetic ApproachAdvantagesLimitationsKey Reagents
From 1-methylpiperidin-4-oneStraightforward, few stepsLimited stereoselectivity2-Chlorobenzyl chloride, Base, Reducing agent
Double aza-Michael reactionPotential for higher stereoselectivityMore complex starting materialsDivinyl ketone, Methylamine, Reducing agent
Grignard addition to nitrileDirect formation of tertiary alcoholHarsh conditions, sensitive reagents2-Chlorobenzylmagnesium chloride, Cyano ester

Pharmacological Properties

Acetylcholinesterase Inhibition

Research on related piperidine derivatives has shown that the stereochemistry at the 2-position of the piperidine ring significantly affects AChE inhibitory activity, with compounds possessing S-chirality generally exhibiting greater potency than their R-counterparts . By extension, the stereochemistry at the 4-position in 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol might similarly influence its interaction with the enzyme.

Antimicrobial Activity

Piperidine derivatives, particularly those containing halogenated aromatic rings, have demonstrated antimicrobial properties against various bacterial strains. The 2-chlorophenyl group may contribute to such activity through interactions with bacterial cell membranes or specific microbial targets.

The antimicrobial activity of related compounds has been evaluated against bacterial strains such as Salmonella typhi and Bacillus subtilis, with varying degrees of efficacy. The specific substitution pattern in 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol might confer activity against certain pathogens, warranting investigation in antimicrobial screening assays.

Structure-Activity Relationships

The biological activity of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol would likely be influenced by several structural features:

Studies on analogous compounds have revealed that syn-substituted piperidine derivatives often exhibit different biological activities compared to their anti-substituted counterparts. For example, 2S,4S-syn-substituted compounds have been shown to be approximately 24 times more active as acetylcholinesterase inhibitors than the corresponding 2R,4S-anti-substituted analogues .

Structural FeaturePotential Effect on ActivityEvidence from Related Compounds
Stereochemistry at C-4May determine binding affinity and selectivityDiastereomeric piperidine derivatives show different AChE inhibition potencies
2-Chlorophenyl moietyEnhances lipophilicity; may improve membrane penetrationChlorophenyl-containing compounds show increased biological activities in multiple assays
N-Methyl groupAffects basicity and conformational flexibilityN-substitution pattern significantly influences activity of piperidine-based compounds
Hydroxyl at C-4Provides hydrogen bonding capabilityAlcohols at this position show different biological profiles compared to ketones

Analytical Methods

Identification and Characterization

The identification and characterization of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol would typically involve a combination of spectroscopic and analytical techniques:

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable for the separation and quantification of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol in complex mixtures. Based on its structural features, the following conditions might be appropriate:

For HPLC analysis:

  • Column: C18 reversed-phase

  • Mobile phase: Acetonitrile/water with buffer (such as ammonium formate or phosphate)

  • Detection: UV at 210-230 nm and 254 nm

  • Retention time: Would depend on specific conditions but likely moderate due to the balance of polar and non-polar groups

For GC analysis:

  • Column: DB-5 or similar (5% phenyl-methylpolysiloxane)

  • Temperature program: Initial temperature around 100°C, ramped to 250-280°C

  • Derivatization: May be necessary to improve volatility (e.g., silylation of the hydroxyl group)

  • Detection: Mass spectrometry or flame ionization detector (FID)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features. The molecular ion peak would be expected around m/z 240-245, with fragment ions corresponding to the loss of water, the chlorophenyl group, and other structural components.

Key fragmentation patterns might include:

  • Loss of water [M-18]⁺

  • Loss of the chlorophenyl group

  • Cleavage of the piperidine ring

  • Loss of the N-methyl group

Applications and Research Directions

Neurodegenerative Disorders

If the compound demonstrates acetylcholinesterase inhibitory activity, it could be investigated as a potential treatment for Alzheimer's disease and other cognitive disorders. The structure-activity relationships observed with donepezil analogues suggest that modifications to the piperidine core can significantly influence activity and selectivity .

Donepezil, a widely used medication for Alzheimer's disease, contains a 1,4-disubstituted piperidine core, structurally related to the compound of interest . The specific substitution pattern in 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol might confer unique pharmacological properties that could potentially address limitations of existing acetylcholinesterase inhibitors.

Antimicrobial Agents

The potential antimicrobial properties, particularly against specific bacterial strains, could be exploited for the development of novel antibacterial agents. The presence of the 2-chlorophenyl group might contribute to activity against certain resistant strains.

With the growing concern of antimicrobial resistance, novel structural scaffolds with antibacterial activity are of significant interest. The combination of the piperidine core with a halogenated aromatic moiety in 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol represents a potentially valuable template for antimicrobial drug development.

Antiviral Development

The structural similarity to compounds with reported activity against hepatitis viruses suggests potential applications in antiviral drug development . The specific mechanism might involve interaction with viral proteins or interference with viral replication processes.

Structure Optimization Strategies

The structure of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol provides several opportunities for chemical modifications to optimize biological activity and pharmacokinetic properties:

Modification SitePotential ModificationsExpected Effect
Chlorophenyl groupPosition of chlorine, additional substituents, replacement with other aromatic systemsAlteration of binding affinity, lipophilicity, and metabolic stability
N-methyl groupReplacement with other alkyl or functional groupsModification of basicity, membrane permeability, and target selectivity
Hydroxyl groupEsterification, etherification, replacement with other functional groupsChanges in hydrogen bonding capability, metabolic stability, and binding interactions
Piperidine ringRing size variation, introduction of additional substituentsConformational changes affecting binding orientation and selectivity

Structure optimization would ideally be guided by biological testing to establish clear structure-activity relationships. Computational methods such as molecular docking and pharmacophore modeling could also inform the design of structural analogues with improved properties.

Future Research Directions

Several research avenues could be pursued to further explore the properties and potential applications of 4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol:

  • Development of efficient and stereoselective synthesis methods to access both stereoisomers at the 4-position

  • Comprehensive evaluation of biological activities, particularly acetylcholinesterase inhibition and antimicrobial properties

  • Structure-activity relationship studies through the synthesis and testing of structural analogues

  • Computational studies to predict binding modes and optimize interactions with biological targets

  • Investigation of potential applications in the treatment of neurodegenerative disorders, infectious diseases, and other medical conditions

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